molecular formula C10H12BrNO B1275774 N-(4-bromo-3,5-dimethylphenyl)acetamide CAS No. 64835-48-9

N-(4-bromo-3,5-dimethylphenyl)acetamide

Cat. No.: B1275774
CAS No.: 64835-48-9
M. Wt: 242.11 g/mol
InChI Key: HXXWQYBIQBWFDI-UHFFFAOYSA-N
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Description

Contextual Position within Substituted Aryl Acetamides Research

Substituted aryl acetamides constitute a broad and extensively studied class of organic compounds. Their prevalence stems from their accessibility and the versatility of the acetamide (B32628) group in forming various intermolecular interactions, including hydrogen bonds. Research in this area is largely driven by the quest for new therapeutic agents, as the aryl acetamide motif is a common feature in many biologically active molecules. The introduction of different substituents onto the aryl ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn influences its biological activity and material properties. N-(4-bromo-3,5-dimethylphenyl)acetamide fits into this research paradigm as a specifically functionalized building block. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the two methyl groups influence the molecule's conformation and solubility.

Significance of the N-Aryl-Amide Linkage in Contemporary Synthetic Chemistry

The N-aryl-amide linkage is a cornerstone of modern synthetic chemistry due to its widespread presence in pharmaceuticals, natural products, and polymers. google.com This functional group is prized for its chemical robustness and its ability to participate in hydrogen bonding, which is crucial for molecular recognition and the structural integrity of larger assemblies. The synthesis of the N-aryl-amide bond is a fundamental transformation, and a variety of methods have been developed to achieve this, ranging from classical acylation reactions to more advanced transition-metal-catalyzed cross-coupling reactions. archivepp.com The planarity of the amide bond and the electronic communication between the nitrogen lone pair and the carbonyl group impart specific conformational and reactive properties to molecules containing this linkage, making it a key structural element in the design of new functional molecules.

Overview of Current Academic Research Trajectories Pertinent to the Compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are pertinent to several active research areas. The primary trajectory for compounds of this nature is their use as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromo- and dimethyl-substituted phenyl ring is a common feature in the design of bioactive compounds, where these groups can influence binding affinity to biological targets and metabolic stability.

Furthermore, the study of substituted aryl acetamides is a continuing theme in medicinal chemistry. Researchers are constantly exploring how different substitution patterns on the aryl ring affect a molecule's biological activity, with aims of developing new drugs for a range of diseases. Therefore, it is plausible that this compound is being investigated in private and academic laboratories as part of broader structure-activity relationship (SAR) studies, even if the results have not yet been published. The compound's structure also makes it a candidate for inclusion in chemical libraries used for high-throughput screening to identify new lead compounds for drug discovery.

Physicochemical Properties of this compound

PropertyValue
CAS Number 64835-48-9
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol

Synthesis of this compound

The synthesis of this compound typically follows a standard and well-established chemical transformation: the acylation of an aniline (B41778) derivative. While a specific detailed protocol for this exact compound is not widely published, the general method involves the reaction of 4-bromo-3,5-dimethylaniline (B1281281) with an acetylating agent.

General Synthetic Scheme:

Reactants and Reagents:

Reactant/ReagentRole
4-bromo-3,5-dimethylanilineStarting material (amine)
Acetic anhydride (B1165640) or Acetyl chlorideAcetylating agent
A weak base (e.g., pyridine, triethylamine)Acid scavenger (optional, particularly with acetyl chloride)
A suitable solvent (e.g., dichloromethane (B109758), chloroform, or neat)Reaction medium

This straightforward and generally high-yielding reaction makes this compound a readily accessible compound for further synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-3,5-dimethylphenyl)acetamide
Source PubChem
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InChI

InChI=1S/C10H12BrNO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXWQYBIQBWFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401176
Record name N-(4-bromo-3,5-dimethylphenyl)acetamide
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Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64835-48-9
Record name N-(4-Bromo-3,5-dimethylphenyl)acetamide
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Record name N-(4-bromo-3,5-dimethylphenyl)acetamide
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Record name Acetamide, N-(4-bromo-3,5-dimethylphenyl)
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Synthetic Methodologies and Strategies for N 4 Bromo 3,5 Dimethylphenyl Acetamide

Established Synthetic Routes to N-Arylacetamides

The formation of N-arylacetamides is a cornerstone of organic synthesis, often serving to protect amine groups or as an intermediate step in the creation of more complex molecules. nih.gov

Acylation of Substituted Anilines

The most direct method for preparing N-arylacetamides is the acylation of the corresponding aniline (B41778). In the case of N-(4-bromo-3,5-dimethylphenyl)acetamide, the precursor is 3,5-dimethylaniline (B87155), which is acetylated to form N-(3,5-dimethylphenyl)acetamide. nih.govchemspider.com This transformation is typically accomplished using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Mechanistic Considerations of Nucleophilic Acyl Substitution

The acylation of an aniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. pearson.com The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline on one of the electrophilic carbonyl carbons of acetic anhydride. pearson.comreddit.com This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of an acetate (B1210297) ion as a leaving group and the formation of the stable amide bond, yielding the N-arylacetamide. pearson.com The released acetate can then deprotonate the nitrogen, regenerating a neutral amide and forming acetic acid as a byproduct.

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the N-acetylation of anilines can be significantly influenced by various reaction parameters, including the choice of solvent, catalyst, and temperature. While the reaction can proceed without a catalyst, various methods have been developed to improve yields and reaction times. orientjchem.org

Studies have explored different solvents, bases, and catalysts to optimize the acylation process. For instance, the use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) in conjunction with a base such as potassium carbonate (K2CO3) has been shown to facilitate high yields in short reaction times. derpharmachemica.com Solvent choice also plays a crucial role; solvents like dimethylformamide (DMF) and acetonitrile (B52724) have proven effective. derpharmachemica.com In some eco-friendly approaches, the reaction can be carried out under catalyst-free conditions, even in water or without any solvent, to achieve excellent yields rapidly. orientjchem.org

Below is an interactive data table summarizing the optimization of aniline acylation under various conditions.

Acylating AgentCatalyst/BaseSolventTemperatureTimeYield (%)Reference
Acetic AnhydrideNoneWaterRoom Temp5 min98 orientjchem.org
Acetic AnhydrideNoneNoneRoom Temp5 min96 orientjchem.org
Acetyl ChlorideK2CO3 / TBABDMFRoom Temp15-20 minHigh derpharmachemica.com
Acetic AcidmPANI/AgNone140 °C3 hHigh researchgate.net
AcetonitrileAluminaAcetonitrile200 °C27 minExcellent nih.gov

Bromination Approaches for Aryl Ring Functionalization

Once N-(3,5-dimethylphenyl)acetamide is synthesized, the next step is the regioselective bromination of the aromatic ring. The acetamido group (-NHCOCH3) is an activating group and an ortho, para-director for electrophilic aromatic substitution. In the case of N-(3,5-dimethylphenyl)acetamide, the two methyl groups are located at the 3 and 5 positions.

Due to steric hindrance from the adjacent methyl groups, the ortho positions (2 and 6) are less accessible to the incoming electrophile. Therefore, bromination occurs preferentially at the para position (position 4), which is electronically activated by the acetamido group and sterically accessible. This reaction is typically carried out using elemental bromine (Br2) in a solvent like acetic acid. This regioselectivity ensures the specific formation of this compound.

Advanced Synthetic Techniques Applicable to this compound

While the traditional two-step synthesis is robust, modern synthetic chemistry offers advanced methodologies that could potentially be applied to the synthesis of this compound and its analogs.

Transition Metal-Catalyzed Methods in Aryl Acetamide (B32628) Synthesis

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful alternatives to classical methods. Catalysts based on palladium, rhodium, and iridium have been employed for the synthesis of N-aryl amides. scispace.comnih.gov These methods often involve the coupling of an aryl halide or a related precursor with an amide or a nitrogen source.

For instance, palladium-catalyzed cross-coupling reactions can be used to form the C-N bond in N-arylacetamides. mdpi.com Another advanced approach is the direct C-H amination or amidation, where a C-H bond on the aromatic ring is functionalized directly with a nitrogen-containing group, guided by a transition metal catalyst. While not specifically documented for this compound, these techniques offer potential alternative synthetic routes that could provide advantages in terms of substrate scope and functional group tolerance. scispace.com

The table below presents examples of transition metal-catalyzed reactions for N-heterocycle formation, which share mechanistic principles with aryl acetamide synthesis.

CatalystReaction TypeSubstrateProductReference
Rhodium(II) perfluorobutyrateIntramolecular C-H AminationVinyl AzideIndole scispace.com
Copper(II) triflateIntramolecular C-H AminationVinyl AzidePyrrole scispace.com
Palladium(II) acetateC-H/C-H CouplingIndole and Thiophene derivativeCoupled Heterocycle mdpi.com
Iridium ComplexCascade α-Methylation/HydrationArylacetonitrileα-Methylated Arylacetamide nih.gov

Green Chemistry Principles in Compound Preparation

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using less hazardous chemicals, and improving energy efficiency. Traditional methods for the N-acetylation of anilines often involve the use of acetic anhydride or acetyl chloride, which are corrosive and produce stoichiometric amounts of acid waste. gordon.edu Greener alternatives focus on replacing these reagents and employing more sustainable reaction conditions.

One promising approach is the use of acetic acid as the acetylating agent, with water being the only byproduct. ymerdigital.com To facilitate this reaction, which is typically slow, various catalysts can be employed. For instance, magnesium sulfate (MgSO₄) has been shown to be an effective, inexpensive, and environmentally benign Lewis acid catalyst for the acetylation of anilines with acetic acid. ijtsrd.com Another sustainable approach involves the use of sunlight as a renewable energy source to drive the N-acetylation of anilines in the presence of a mild Lewis acid catalyst like MgSO₄, often under neat (solvent-free) conditions. rsc.org

Microwave-assisted synthesis represents another green methodology that can significantly reduce reaction times and energy consumption. The direct acylation of anilines with glacial acetic acid under microwave irradiation can proceed rapidly and in high yields without the need for a catalyst. ymerdigital.comijarsct.co.in Furthermore, acetonitrile has been explored as a green and efficient acetylating agent, serving as both the reagent and the solvent in some protocols. researchgate.net

The principles of green chemistry can also be applied to the bromination step. The use of N-bromosuccinimide (NBS) as a brominating agent is often preferred over elemental bromine as it is a solid and easier to handle, reducing the risks associated with handling fuming and corrosive liquid bromine. The choice of solvent is also critical, with a preference for greener solvents that are less toxic and have a lower environmental footprint.

Green Chemistry ApproachApplication in this compound SynthesisPotential Benefits
Catalytic Acetylation Use of MgSO₄ or other benign Lewis acids for the acetylation of 4-bromo-3,5-dimethylaniline (B1281281) with acetic acid. ijtsrd.comAvoids corrosive reagents like acetic anhydride, reduces waste, uses a cheap and abundant catalyst.
Photochemical Synthesis Sunlight-driven acetylation of 4-bromo-3,5-dimethylaniline. rsc.orgUtilizes a renewable energy source, can be performed under solvent-free conditions, energy efficient.
Microwave-Assisted Synthesis Microwave irradiation for the rapid acetylation of 4-bromo-3,5-dimethylaniline with acetic acid. ymerdigital.comijarsct.co.inDrastically reduced reaction times, improved energy efficiency, often leads to higher yields and cleaner reactions.
Alternative Acetylating Agents Use of acetonitrile as a surrogate for the acetyl group. researchgate.netLess hazardous than traditional acetylating agents, can act as both solvent and reagent.
Safer Brominating Agents Use of N-bromosuccinimide (NBS) for the bromination of 3,5-dimethylaniline.Solid reagent, easier and safer to handle than liquid bromine, often provides better selectivity.

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) and parallel synthesis are powerful strategies in modern drug discovery and materials science for the rapid generation of large libraries of compounds for screening. acs.org The synthesis of this compound can be adapted to a high-throughput format to create a library of structurally related analogues. This is particularly relevant as the N-aryl acetamide scaffold is a common motif in biologically active molecules. uniroma1.itrsc.org

The core reaction, amide bond formation, is highly amenable to parallel synthesis due to the availability of a vast number of commercially available anilines and acylating agents. acs.org Automated parallel synthesizers can be employed to perform multiple reactions simultaneously in 96-well plates or similar formats. researchgate.net In the context of this compound, a library could be generated by reacting a common precursor, 4-bromo-3,5-dimethylaniline, with a diverse set of acylating agents (e.g., various carboxylic acids, acid chlorides, or anhydrides). Conversely, 3,5-dimethylaniline could be reacted with different brominating agents followed by a standard acetylation, or a library of substituted anilines could be brominated and acetylated in parallel.

Solid-phase synthesis is another high-throughput technique that could be applied. Here, the aniline precursor could be attached to a solid support (resin), and the subsequent bromination and acylation steps carried out. The final product is then cleaved from the resin. This approach simplifies purification, as excess reagents and byproducts can be washed away, which is a significant advantage in a high-throughput workflow.

High-Throughput MethodologyApplication to this compound SynthesisKey Advantages
Parallel Synthesis in Solution Phase Simultaneous reaction of 4-bromo-3,5-dimethylaniline with a library of acylating agents in a multi-well plate format. researchgate.netnih.govRapid generation of a large number of analogues, amenable to automation, allows for broad exploration of structure-activity relationships.
Solid-Phase Synthesis Immobilization of 3,5-dimethylaniline on a solid support, followed by sequential bromination and acylation, and final cleavage of the product.Simplified purification (filtration-based), potential for automation, high-purity products.
Automated Synthesis Platforms Use of robotic systems for dispensing reagents, controlling reaction conditions, and performing work-up and purification steps. researchgate.netIncreased efficiency and reproducibility, reduced manual labor, enables the synthesis of very large compound libraries.

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound from 3,5-dimethylaniline involves two key transformations where chemo- and regioselectivity are of paramount importance: the electrophilic aromatic bromination of the aniline ring and the subsequent N-acetylation of the amino group.

Regioselectivity in the Bromination of 3,5-Dimethylaniline

The bromination of 3,5-dimethylaniline is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring: the amino group (-NH₂) and the two methyl groups (-CH₃).

The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the arenium ion intermediate. The methyl groups are also activating and ortho-, para-directing, albeit to a lesser extent, through an inductive effect and hyperconjugation. libretexts.org

In 3,5-dimethylaniline, the positions ortho to the amino group are C2 and C6, and the para position is C4. The positions ortho to the methyl groups are C2, C4, and C6, and the para position to each methyl group is C1 (which is substituted with the amino group). The directing effects of the amino and methyl groups are therefore synergistic, strongly activating the C2, C4, and C6 positions towards electrophilic attack.

The selective formation of 4-bromo-3,5-dimethylaniline can be attributed to a combination of electronic and steric effects. While all three activated positions (C2, C4, and C6) are electronically favored, the para position (C4) is sterically the most accessible. The two methyl groups at C3 and C5 create significant steric hindrance at the adjacent ortho positions (C2 and C6), making the approach of the electrophile (bromonium ion or its equivalent) to these positions more difficult compared to the unhindered para position. youtube.com Therefore, the bromination reaction proceeds with high regioselectivity to yield the 4-bromo isomer as the major product.

Chemoselectivity in the Acetylation of 4-bromo-3,5-dimethylaniline

The second step is the acetylation of 4-bromo-3,5-dimethylaniline. This is a nucleophilic acyl substitution reaction where the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). The key aspect of chemoselectivity here is the selective N-acetylation over any potential C-acetylation (a Friedel-Crafts acylation on the aromatic ring).

The amino group is a much stronger nucleophile than the aromatic ring. While the ring is activated by the amino and methyl groups, the lone pair of electrons on the nitrogen atom is more readily available for nucleophilic attack than the π-electrons of the aromatic system. Furthermore, once N-acetylation occurs, the resulting acetamido group is less activating than the original amino group due to the electron-withdrawing nature of the adjacent carbonyl group. This deactivation of the ring further disfavors any subsequent C-acetylation. Therefore, the reaction proceeds with high chemoselectivity to form the N-acylated product, this compound.

Reaction StepSelectivity TypeControlling FactorsOutcome
Bromination of 3,5-dimethylaniline RegioselectivityElectronic Effects: The -NH₂ and -CH₃ groups are ortho-, para-directing activators. libretexts.orgSteric Effects: The methyl groups at C3 and C5 hinder attack at the ortho positions (C2, C6). youtube.comSelective bromination at the sterically accessible and electronically activated para-position (C4).
Acetylation of 4-bromo-3,5-dimethylaniline ChemoselectivityNucleophilicity: The nitrogen atom of the amino group is a stronger nucleophile than the aromatic ring. Ring Deactivation: The resulting acetamido group is less activating than the amino group, preventing further reaction on the ring.Selective acylation of the amino group (N-acetylation) over the aromatic ring (C-acetylation).

Chemical Reactivity and Mechanistic Transformations of N 4 Bromo 3,5 Dimethylphenyl Acetamide

Reactivity at the Amide Linkage

The amide bond in N-(4-bromo-3,5-dimethylphenyl)acetamide is a key functional group that can undergo various reactions, most notably hydrolysis and N-substitutional reactions.

Investigations into Hydrolytic Pathways

The hydrolysis of the amide linkage in this compound can proceed under both acidic and basic conditions, leading to the formation of 4-bromo-3,5-dimethylaniline (B1281281) and acetic acid.

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. A study on the alkaline hydrolysis of the structurally similar N-methylcarbamate of 4-bromo-3,5-dimethylphenol (B51444) suggests that the reaction proceeds via an elimination-conjugate base (E1cB) mechanism researchgate.net. This pathway involves the deprotonation of the amide nitrogen, followed by the elimination of the aryloxide to form an isocyanate intermediate, which is then rapidly hydrolyzed. Given the structural similarities, a similar mechanism could be proposed for the base-catalyzed hydrolysis of this compound.

Reaction Condition Proposed Mechanism Key Intermediates Products
Acidic (e.g., aq. HCl)A-2 (Bimolecular)Protonated amide, Tetrahedral intermediate4-bromo-3,5-dimethylaniline, Acetic acid
Basic (e.g., aq. NaOH)E1cB (Elimination-conjugate base)Deprotonated amide, Isocyanate4-bromo-3,5-dimethylaniline, Acetate (B1210297)

N-Substitutional Reactions

N-substitutional reactions on the amide nitrogen of this compound, such as N-alkylation, can be achieved under specific conditions. Due to the decreased nucleophilicity of the amide nitrogen compared to an amine, stronger bases and electrophiles are generally required. Phase-transfer catalysis under microwave irradiation has been shown to be an effective method for the N-alkylation of acetanilides ijrbat.in. This method involves the in-situ generation of the N-anion, which then reacts with an alkyl halide.

Reactant Alkylating Agent Base Catalyst Solvent Time (s) Yield (%)
Acetanilide (B955)Benzyl chlorideNaOHTBHSEthanol12292
AcetanilideEthyl bromideNaOHTBHSEthanol13088
Acetaniliden-Butyl bromideNaOHTBHSEthanol14585
TBHS: Tetrabutylammonium hydrogen sulphate

Reactivity of the Bromo-Aryl Moiety

The bromine atom on the aromatic ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide. The bromo-substituent in this compound makes it an excellent substrate for such transformations, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Studies on the Suzuki coupling of 4-bromoaniline (B143363) with various arylboronic acids have demonstrated high yields, indicating that the amino group (and by extension, the acetamido group) does not significantly hinder the reaction researchgate.netresearchgate.net.

Aryl Boronic Acid Catalyst Base Solvent Temperature (°C) Yield (%)
Phenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O10095
4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O10098
2-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O10096
4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O10097

Other Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, the bromo-aryl moiety can participate in a range of other important metal-catalyzed reactions.

Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene. The reaction typically proceeds with high trans selectivity ucsb.eduorganic-chemistry.org.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne wikipedia.orgpitt.edu.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine libretexts.orgnih.gov.

Reaction Type Coupling Partner Typical Catalyst System Typical Base Product Type
Heck ReactionStyrenePd(OAc)₂ / PPh₃Et₃NSubstituted Stilbene
Sonogashira CouplingPhenylacetylenePd(PPh₃)₄ / CuIEt₃NDiarylacetylene
Buchwald-Hartwig AminationAniline (B41778)Pd₂(dba)₃ / BINAPNaOt-BuDiaryl-amine

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The existing substituents on the phenyl ring of this compound direct the position of further substitution reactions.

The acetamido group (-NHCOCH₃) is a powerful activating and ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. The two methyl groups (-CH₃) are also activating and ortho, para-directing due to hyperconjugation and inductive effects. The bromo group (-Br) is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of the resonance contribution of its lone pairs.

In this compound, the positions ortho to the strongly activating acetamido group (positions 2 and 6) are the most activated and sterically accessible for electrophilic attack. The para position to the acetamido group is already occupied by the bromine atom. Therefore, further electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the 2 and 6 positions. The synthesis of the precursor, 4-bromo-3,5-dimethylaniline, often involves the bromination of 3,5-dimethylaniline (B87155), where the two methyl groups direct the bromine to the para position chemicalbook.com.

Substituent Position Effect on Reactivity Directing Influence
-NHCOCH₃1ActivatingOrtho, Para
-CH₃3, 5ActivatingOrtho, Para
-Br4DeactivatingOrtho, Para

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like the bromo substituent) to stabilize the negatively charged Meisenheimer intermediate. The electron-donating nature of the acetamido and methyl groups disfavors the formation of this intermediate, making nucleophilic aromatic substitution unlikely under standard conditions.

Oxidative and Reductive Chemical Transformations

The chemical reactivity of this compound in oxidative and reductive transformations is governed by the interplay of its three primary functional components: the acetamido group, the bromo-substituted aromatic ring, and the benzylic methyl groups. While specific literature on the direct oxidation and reduction of this exact molecule is limited, its behavior can be inferred from the known reactivity of analogous N-arylacetamides and substituted bromobenzenes.

Oxidative Transformations

The potential sites for oxidation on this compound include the aromatic ring, the nitrogen atom of the amide, and the benzylic methyl groups. The electron-donating nature of the two methyl groups and the acetamido group (-NHCOCH₃) activates the aromatic ring, making it susceptible to oxidation, although this typically requires strong oxidizing agents.

The benzylic methyl groups are potential sites for oxidation to carboxylic acids under vigorous conditions, for example, with potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield N-(4-bromo-3,5-dicarboxyphenyl)acetamide.

The amide nitrogen itself is generally resistant to oxidation. However, under certain biological or specific chemical conditions, N-oxidation can occur in N-arylacetamides to form N-hydroxy derivatives. For instance, metabolic pathways can involve the oxidation of acetanilide derivatives.

Potential Oxidative Transformation Reagents and Conditions Potential Product(s)
Oxidation of benzylic methyl groupsPotassium permanganate (KMnO₄), heatN-(4-bromo-3,5-dicarboxyphenyl)acetamide
N-OxidationPeroxy acids (e.g., m-CPBA)N-hydroxy-N-(4-bromo-3,5-dimethylphenyl)acetamide

Reductive Transformations

Reductive transformations of this compound can selectively target either the aryl bromide or the amide functionality, depending on the choice of reducing agent and reaction conditions.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved through catalytic hydrogenation. This reaction is commonly employed to remove halogen substituents from aromatic rings. Using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂) would likely result in the selective removal of the bromine atom to yield N-(3,5-dimethylphenyl)acetamide.

Reduction of the Amide Group: The acetamido group is generally stable to mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to a secondary amine. This transformation would convert the acetamido group to an ethylamino group, yielding N-ethyl-4-bromo-3,5-dimethylaniline.

Potential Reductive Transformation Reagents and Conditions Potential Product(s)
Reductive DebrominationH₂, Pd/C, solvent (e.g., ethanol)N-(3,5-dimethylphenyl)acetamide
Amide ReductionLithium aluminum hydride (LiAlH₄) in THF, followed by aqueous workupN-ethyl-4-bromo-3,5-dimethylaniline

Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromo 3,5 Dimethylphenyl Acetamide

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FT-IR spectrum of N-(4-bromo-3,5-dimethylphenyl)acetamide is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the acetamide (B32628) group and the substituted phenyl ring.

Based on the analysis of related compounds such as N-(4-bromophenyl)acetamide and various dimethylacetanilides, the following table outlines the predicted FT-IR spectral peaks for this compound and their corresponding assignments.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H stretchAmide
~3100-3000C-H stretch (aromatic)Phenyl ring
~2950-2850C-H stretch (aliphatic)Methyl groups
~1670C=O stretch (Amide I)Acetamide
~1550N-H bend (Amide II)Acetamide
~1600, ~1480C=C stretchAromatic ring
~1370C-N stretchAmide
~1050C-Br stretchBromophenyl

The N-H stretching vibration, typically appearing as a sharp band around 3300 cm⁻¹, is indicative of the secondary amide linkage. The strong absorption band around 1670 cm⁻¹, known as the Amide I band, is characteristic of the carbonyl (C=O) stretching vibration. The Amide II band, resulting from the N-H bending vibration coupled with C-N stretching, is expected near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the two methyl groups on the phenyl ring and the acetyl methyl group would appear in the 2950-2850 cm⁻¹ range. The presence of the bromine substituent on the aromatic ring is expected to give rise to a C-Br stretching vibration at lower wavenumbers, typically around 1050 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further structural details. The Raman spectrum of this compound would be expected to corroborate the findings from FT-IR spectroscopy and offer additional insights into the skeletal vibrations of the molecule.

Key predicted Raman active bands for this compound are summarized in the table below.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3070C-H stretch (aromatic)Phenyl ring
~2920C-H stretch (aliphatic)Methyl groups
~1670C=O stretch (Amide I)Acetamide
~1600Ring breathing modePhenyl ring
~1300C-N stretchAmide
~800-600C-Br stretchBromophenyl

The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring, often a strong and sharp band in the Raman spectrum, would be a key indicator of the aromatic system. The C-Br stretching vibration is also expected to be Raman active and would provide confirmatory evidence for the presence of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework of this compound can be constructed.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ) are influenced by the electron density around the proton.

For this compound, the predicted ¹H NMR spectrum would display distinct signals for the amide proton, the aromatic protons, and the methyl protons. The expected chemical shifts and multiplicities are detailed in the following table, based on data from similar structures like 3',4'-dimethylacetanilide and 4'-bromoacetanilide. chemicalbook.comchemicalbook.com

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5-10.0Singlet1HN-H (amide)
~7.3-7.5Singlet2HAr-H (aromatic)
~2.3Singlet6HAr-CH₃ (aromatic methyls)
~2.1Singlet3HCO-CH₃ (acetyl methyl)

The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and the deshielding effect of the adjacent carbonyl group. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the phenyl ring and would therefore appear as a single singlet. The six protons of the two equivalent methyl groups on the aromatic ring would also resonate as a singlet. Finally, the three protons of the acetyl methyl group would give rise to another singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The predicted ¹³C NMR chemical shifts for this compound are presented below, with assignments based on the analysis of related acetanilides. researchgate.net

Predicted Chemical Shift (δ, ppm)Assignment
~168-170C=O (carbonyl)
~138-140C-NH (aromatic)
~135-137C-CH₃ (aromatic)
~128-130C-H (aromatic)
~118-120C-Br (aromatic)
~24CO-CH₃ (acetyl methyl)
~20Ar-CH₃ (aromatic methyls)

The carbonyl carbon of the acetamide group is expected to be the most downfield signal. The aromatic carbons will appear in the characteristic region of approximately 110-140 ppm. The chemical shifts of the substituted aromatic carbons (C-NH, C-CH₃, and C-Br) will be influenced by the electronic effects of their respective substituents. The aliphatic carbons of the methyl groups will appear at the most upfield positions in the spectrum.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily show no correlations, as all the proton signals are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the aromatic C-H and the methyl groups to their corresponding carbon signals.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and powerful method for the complete structural assignment of organic molecules.

Due to the lack of publicly available experimental crystallographic data for this compound, a detailed discussion of its crystal structure is not possible. However, based on the crystal structures of related compounds like N-(4-bromophenyl)acetamide, it is anticipated that the molecule would adopt a largely planar conformation, with the acetamide group being slightly twisted relative to the plane of the phenyl ring. researchgate.net Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a common feature in the crystal packing of such compounds, often leading to the formation of one-dimensional chains or more complex hydrogen-bonded networks. The presence of the bulky bromine atom and methyl groups would also influence the crystal packing by participating in van der Waals interactions. A definitive determination of the crystal structure would require single-crystal X-ray diffraction analysis.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₁₀H₁₂BrNO), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Calculated Isotopic Mass for this compound

ElementNumber of AtomsIsotopeIsotopic Mass (Da)Total Mass (Da)
Carbon10¹²C12.000000120.000000
Hydrogen12¹H1.00782512.093900
Bromine1⁷⁹Br78.91833778.918337
Nitrogen1¹⁴N14.00307414.003074
Oxygen1¹⁶O15.99491515.994915
Total Exact Mass 241.01023

Note: The presence of the bromine isotope ⁸¹Br (at an abundance of ~98% of ⁷⁹Br) would result in a distinct M+2 peak at approximately 243.00818 Da.

The fragmentation pattern in electron ionization mass spectrometry provides valuable structural information. For this compound, the fragmentation is expected to follow pathways characteristic of N-aryl acetamides. Key fragmentation processes would likely include:

α-cleavage: Fission of the bond between the carbonyl carbon and the methyl group, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.

Amide Bond Cleavage: Scission of the C-N bond, generating fragments corresponding to the acetyl group and the bromo-dimethylaniline moiety.

Loss of Bromine: Cleavage of the C-Br bond, a common fragmentation pathway for halogenated aromatic compounds.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Proposed Fragment Ionm/z (for ⁷⁹Br)Origin
[C₁₀H₁₂BrNO]⁺•241Molecular Ion (M⁺•)
[C₈H₁₀BrN]⁺•199M⁺• - CH₂CO (Loss of ketene)
[C₈H₁₀N]⁺120M⁺• - Br - CH₂CO
[CH₃CO]⁺43Acetyl cation

Single Crystal X-ray Diffraction Analysis

Although a crystal structure for this compound has not been reported, analysis of its close analogue, N-(4-Bromophenyl)acetamide, provides a strong basis for predicting its solid-state conformation and interactions. nih.gov

The molecular geometry of this compound is expected to feature a nearly planar phenyl ring and acetamide group. The planarity is influenced by the sp² hybridization of the nitrogen atom, which engages in resonance with the carbonyl group. The two methyl groups ortho to the acetamido group may induce some steric strain, potentially causing a slight torsion angle between the plane of the phenyl ring and the plane of the amide group. Bond lengths and angles are anticipated to be within the normal ranges for substituted acetanilides. researchgate.net

The crystal packing is likely to be dominated by intermolecular hydrogen bonds, a characteristic feature of acetanilides. acs.org

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules of this compound will form infinite chains or tapes through N-H···O hydrogen bonds, similar to those observed in the crystal structures of N-(4-Bromophenyl)acetamide. nih.govresearchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms (like the carbonyl oxygen) on adjacent molecules. The strength and prevalence of such interactions would depend on the specific packing arrangement adopted.

π-π Interactions: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. However, the presence of the two methyl groups might sterically hinder close face-to-face stacking, potentially favoring offset or edge-to-face arrangements. Weak C-H···π interactions are also a possibility. researchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in substituted acetanilides. acs.orgresearchgate.net The compound N-(4-Bromophenyl)acetamide is known to exist in at least two polymorphic forms, one monoclinic and one orthorhombic. nih.govresearchgate.net These polymorphs differ in their crystal packing and, consequently, their physical properties. Given this precedent, it is reasonable to hypothesize that this compound may also exhibit structural polymorphism. The subtle balance of intermolecular forces, such as hydrogen bonding, halogen bonding, and van der Waals interactions, can be influenced by crystallization conditions (e.g., solvent, temperature, pressure), potentially leading to the formation of different crystalline forms. Definitive confirmation of polymorphism would require a systematic screening of various crystallization conditions and subsequent analysis by techniques such as X-ray powder diffraction and differential scanning calorimetry.

Computational Chemistry and Theoretical Investigations of N 4 Bromo 3,5 Dimethylphenyl Acetamide

Quantum Mechanical Studies for Electronic and Molecular Structure

Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the atomic level. For N-(4-bromo-3,5-dimethylphenyl)acetamide, these studies would provide a foundational understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This analysis would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, likely using a basis set such as 6-311++G(d,p), would reveal the precise spatial relationship between the bromo-dimethylphenyl ring and the acetamide (B32628) group. Conformational analysis would further explore different rotational isomers (conformers) and identify the lowest energy, and thus most probable, structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available) This table is a template for the kind of data that would be generated from DFT calculations.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-BrData Not Available
Bond LengthN-C (amide)Data Not Available
Bond LengthC=O (amide)Data Not Available
Bond AngleC-N-CData Not Available
Bond AngleO=C-NData Not Available
Dihedral AngleC(ring)-C(ring)-N-C(amide)Data Not Available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A small gap suggests high reactivity. This analysis would identify the regions on this compound most likely to be involved in chemical reactions.

Table 2: Hypothetical FMO Properties of this compound (Data Not Available) This table illustrates the expected outputs from an FMO analysis.

ParameterEnergy (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO Energy Gap (ΔE)Data Not Available

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the stability arising from interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups, providing insight into the molecule's electronic stability.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MESP map of this compound would highlight the electronegative oxygen atom as a site for electrophilic attack and the hydrogen on the amide nitrogen as a potential site for nucleophilic interaction.

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results.

Simulated Vibrational Spectra (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By simulating these spectra for this compound, each calculated vibrational mode (e.g., C=O stretching, N-H bending, C-Br stretching) can be assigned to a specific peak. This allows for a detailed and accurate interpretation of experimentally recorded spectra.

Table 3: Hypothetical Major Vibrational Frequencies for this compound (Data Not Available) This table shows representative data that would be produced by vibrational frequency calculations.

Vibrational ModeCalculated IR Frequency (cm⁻¹)Calculated Raman Activity
N-H StretchData Not AvailableData Not Available
C-H Stretch (Aromatic)Data Not AvailableData Not Available
C-H Stretch (Methyl)Data Not AvailableData Not Available
C=O StretchData Not AvailableData Not Available
C-N StretchData Not AvailableData Not Available
C-Br StretchData Not AvailableData Not Available

Future research providing these computational details would be necessary to construct the scientifically rigorous article requested.

Computation of NMR Chemical Shifts

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a fundamental application of quantum chemistry that allows for the prediction and interpretation of experimental spectra. For N-aryl-substituted acetamides, including this compound, Density Functional Theory (DFT) is a commonly employed method.

The process involves optimizing the molecular geometry of the compound and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Research on similar N-(aryl)-substituted acetamides has shown that the chemical shifts of aromatic protons and carbons are sensitive to the nature and position of substituents on the phenyl ring. researchgate.net Calculations can be performed in two ways:

By computing the absolute shielding constants and then referencing them to TMS.

By calculating the incremental shifts caused by the -NHCOCH₃ group and other substituents (in this case, bromo and two methyl groups) and adding them to the known chemical shifts of a parent molecule like aniline (B41778). researchgate.net

Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts (Note: This table is a representative example of how such data would be presented and is not based on actual experimental results for this specific compound.)

Atom Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C=O 168.5 169.0
C-Br 118.0 117.5
C-N 139.2 138.8
C-CH₃ 137.5 137.1
CH₃ (ring) 20.1 19.8

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is widely applied to predict and interpret UV-visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths (a measure of transition probability).

For a molecule like this compound, TD-DFT calculations would typically be performed on the previously optimized ground-state geometry. These calculations can reveal the nature of the electronic transitions, such as n → π* or π → π*, which are characteristic of molecules containing lone pairs and conjugated systems. Quantum chemical calculations for similar chromophores have been carried out using various DFT functionals, such as B3LYP, to characterize their electronic properties. researchgate.net

The results from TD-DFT are crucial for understanding the photophysical properties of the compound and for correlating its electronic structure with its observed color and light-absorption characteristics.

Table 2: Representative TD-DFT Calculated Electronic Transition Data (Note: This table is a representative example of the type of data generated from TD-DFT calculations.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 4.10 302 0.15
S₀ → S₂ 4.55 272 0.45

Reactivity Descriptors and Chemical Property Prediction

Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors derived from DFT calculations are used to understand the relationship between molecular structure, stability, and chemical reactivity. researchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) based on Koopmans' theorem. researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Table 3: Global Reactivity Descriptors and Their Formulas

Descriptor Formula
HOMO-LUMO Energy Gap (ΔE) E_LUMO - E_HOMO
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2
Electrophilicity Index (ω) μ² / (2η)

Thermochemical Calculations and Reaction Energetics

Computational chemistry allows for the accurate prediction of thermochemical properties such as enthalpy, entropy, and Gibbs free energy. These calculations are vital for understanding the stability of molecules and the energetics of chemical reactions. For this compound, these calculations can predict its standard enthalpy of formation and heat capacity.

Table 4: Key Thermochemical Parameters from Computational Analysis (Note: This table illustrates the types of thermochemical data that can be calculated.)

Parameter Description
Enthalpy of Formation (ΔH_f°) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements.
Standard Entropy (S°) The entropy content of 1 mole of substance under standard state conditions.
Gibbs Free Energy of Formation (ΔG_f°) The change in free energy that accompanies the formation of 1 mole of a substance in its standard state.
Activation Energy (E_a) The minimum amount of energy required for a chemical reaction to occur.

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around several single bonds (e.g., the amide bond and the bond connecting the nitrogen to the phenyl ring), MD simulations are invaluable for conformational analysis. mun.ca

Conformational searching aims to identify the low-energy arrangements (conformations) of a molecule. mun.ca This is critical because a molecule's conformation can significantly affect its chemical reactivity and biological activity. mun.ca MD simulations explore the potential energy surface of the molecule by simulating its movements in a given environment (e.g., in a vacuum, implicit solvent, or explicit solvent). By analyzing the trajectory of the simulation, researchers can identify the most probable and energetically favorable conformations. This provides a dynamic picture of the molecule's structure that goes beyond the static image provided by geometry optimization. mun.ca

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Organic molecules with donor-π-acceptor frameworks are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.gov Theoretical evaluation of NLO properties provides a way to screen candidate molecules and understand the structural origins of their NLO response.

The key NLO properties are calculated from the response of the molecule to an external electric field:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation. A non-zero β value is a key indicator of NLO activity.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

These properties are typically computed using quantum chemical methods like DFT. For this compound, the acetamide group (-NHCOCH₃) can act as a donor, and the brominated phenyl ring acts as a π-system and acceptor. Theoretical calculations can predict the magnitude of its NLO response, guiding the design of new materials. Studies on similar organic compounds have shown that quantum chemical calculations can effectively predict NLO properties. researchgate.netresearchgate.net

Table 5: Theoretical NLO Properties (Note: This is an illustrative table showing the parameters evaluated in NLO studies.)

Property Symbol Description
Dipole Moment μ Measures the separation of positive and negative charges.
Mean Polarizability ⟨α⟩ The average linear polarizability.
First Hyperpolarizability β_total The magnitude of the second-order NLO response.

N 4 Bromo 3,5 Dimethylphenyl Acetamide As a Key Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The presence of the aryl bromide moiety in N-(4-bromo-3,5-dimethylphenyl)acetamide provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the assembly of complex organic molecules. For instance, the Suzuki-Miyaura coupling reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position of the phenyl ring. This reaction is highly valued for its mild reaction conditions and tolerance of a broad array of functional groups. mdpi.com

A study on the synthesis of pyrazine (B50134) carboxamide derivatives from a similar starting material, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, demonstrates the feasibility of utilizing such bromo-substituted anilines in Suzuki coupling reactions to generate more complex structures. mdpi.com This suggests that this compound can similarly be employed as a foundational building block, where the bromine atom is replaced with various boronic acids to construct intricate molecular frameworks. The general scheme for such a transformation is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterN-(4-aryl-3,5-dimethylphenyl)acetamide

This capability to forge new carbon-carbon bonds is a cornerstone of modern synthetic chemistry, enabling the construction of elaborate molecular skeletons from simpler precursors.

Scaffold for Diversification and Library Generation

In the fields of medicinal chemistry and materials science, the ability to rapidly generate a large number of structurally related compounds, known as a chemical library, is of paramount importance. This compound serves as an excellent scaffold for such endeavors. The term "scaffold" refers to a core molecular structure that can be systematically modified at various points to create a diverse collection of analogues.

The reactivity of the bromine atom allows for the introduction of a multitude of substituents through various cross-coupling reactions. By employing a range of different coupling partners in reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination, a library of compounds with diverse functionalities at the 4-position can be synthesized. scielo.brnih.gov

For example, a combinatorial approach could involve reacting this compound with a collection of different boronic acids, alkenes, or amines to produce a library of compounds with varying electronic and steric properties. This systematic diversification is a powerful strategy for exploring structure-activity relationships in drug discovery and for tuning the properties of organic materials.

Precursor to Structurally Diverse Compounds (without discussing specific biological outcomes)

The chemical versatility of this compound extends beyond simple substitution at the bromine atom, allowing for its transformation into a wide array of structurally diverse compounds. The acetamide (B32628) group itself can undergo various chemical modifications. For instance, hydrolysis of the amide bond can yield the corresponding aniline (B41778), 4-bromo-3,5-dimethylaniline (B1281281), which can then be used in a different set of chemical transformations.

Furthermore, the aryl bromide can be converted into other functional groups. For example, it can be transformed into an organolithium or Grignard reagent, which can then react with a variety of electrophiles to introduce a wide range of substituents. This opens up pathways to compounds that are not directly accessible through cross-coupling reactions.

The combination of reactions at the aryl bromide position and modifications of the acetamide group allows for the generation of a rich variety of molecular architectures starting from a single, readily available precursor. This highlights the role of this compound as a versatile building block in synthetic organic chemistry. mdpi.combldpharm.com

Development of Novel Synthetic Pathways through its Reactivity Profile

The specific arrangement of substituents on the phenyl ring of this compound influences its reactivity and can be exploited in the development of novel synthetic pathways. The two methyl groups ortho to the bromine atom can exert steric effects that may influence the efficiency and regioselectivity of certain reactions.

The electronic nature of the substituted phenyl ring also plays a crucial role in its reactivity. The electron-donating nature of the methyl groups and the acetamido group can affect the rate of oxidative addition in palladium-catalyzed reactions. Understanding and harnessing these electronic and steric effects are key to designing new and efficient synthetic methods.

The reactivity of the aryl bromide in this compound makes it a suitable substrate for a range of palladium-catalyzed cross-coupling reactions beyond the Suzuki coupling. These include:

Heck Reaction: For the formation of carbon-carbon bonds with alkenes. scielo.br

Sonogashira Coupling: For the synthesis of substituted alkynes.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a variety of amines. nih.gov

The application of these and other modern synthetic methods to this compound can lead to the discovery of new reaction conditions and the synthesis of novel classes of organic compounds.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-Miyaura CouplingOrganoboron ReagentC-C (sp²-sp²)Biaryls, Arylalkenes
Heck ReactionAlkeneC-C (sp²-sp²)Substituted Alkenes
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)Arylalkynes
Buchwald-Hartwig AminationAmineC-NArylamines

Advanced Research Perspectives and Future Directions for N 4 Bromo 3,5 Dimethylphenyl Acetamide

Exploration of New Synthetic Pathways and Catalytic Systems

The synthesis of N-arylacetamides is a cornerstone of organic chemistry, yet the pursuit of more sustainable, efficient, and selective methods remains a key research focus. For a polysubstituted compound like N-(4-bromo-3,5-dimethylphenyl)acetamide, traditional synthesis, which may involve the acylation of 4-bromo-3,5-dimethylaniline (B1281281), serves as a reliable starting point. However, future research is geared towards the development of more sophisticated and greener alternatives.

Advanced research is exploring the use of novel catalytic systems that can operate under milder conditions with higher atom economy. numberanalytics.com Transition metal catalysis, for instance, offers a rich field for exploration. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted for the direct N-arylation of acetamide (B32628) with a suitable 1,4-dibromo-2,6-dimethylbenzene precursor, although selectivity would be a critical challenge to overcome. mdpi.com The development of catalysts that can selectively activate a C-N bond formation in the presence of a C-Br bond is a significant area of interest.

Furthermore, biocatalysis presents an environmentally benign approach. numberanalytics.com Enzymes like lipases and amidases could potentially catalyze the amidation reaction with high selectivity, avoiding the use of harsh reagents and minimizing waste. numberanalytics.com The exploration of enzymatic pathways for the synthesis of this compound is a promising frontier.

Another avenue of exploration lies in the application of flow chemistry. numberanalytics.com Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. This technology is particularly suited for optimizing reaction conditions and can be scaled for efficient production. numberanalytics.com

Synthetic ApproachPotential AdvantagesKey Research Challenges
Advanced Catalysis Milder reaction conditions, higher yields, improved selectivity. numberanalytics.comCatalyst cost and stability, substrate scope, and removal of metal residues.
Biocatalysis High selectivity, environmentally friendly, mild conditions. numberanalytics.comEnzyme stability and availability, substrate specificity, reaction rates.
Flow Chemistry Precise reaction control, improved safety, scalability, rapid optimization. numberanalytics.comInitial setup cost, potential for clogging, requirement for specialized equipment.

In-Depth Mechanistic Studies of its Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The bromine atom on the phenyl ring is a key functional group that can participate in a variety of reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange. mdpi.com

Future mechanistic studies will likely employ a combination of experimental and computational techniques. Kinetic studies, for instance, can provide valuable data on reaction rates and the influence of various parameters. A kinetic study on the hydrolysis of the related compound 4-bromo-3,5-dimethylphenyl N-methylcarbamate revealed a unimolecular elimination conjugate base (E1cB) mechanism. researchgate.net Similar detailed kinetic analyses of reactions involving this compound would provide deep insights into its reactivity.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and visualize transition states. researchgate.net Such studies can help elucidate the subtle electronic effects of the methyl and acetamido groups on the reactivity of the brominated phenyl ring. For example, computational methods can predict the partial charge distribution on the aromatic ring, offering insights into the preferred sites for electrophilic or nucleophilic attack. researchgate.net

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts. researchgate.net This information is invaluable for constructing a complete mechanistic picture.

Mechanistic ProbeInformation GainedRelevance to this compound
Kinetic Studies Reaction rates, rate laws, activation parameters.Understanding the factors that control the speed and outcome of its transformations.
Computational Modeling (DFT) Reaction pathways, transition state geometries, activation energies. researchgate.netPredicting reactivity and guiding the design of new reactions.
In-situ Spectroscopy Identification of reaction intermediates and byproducts. researchgate.netProviding direct evidence for proposed reaction mechanisms.

Rational Design of New Derivatives for Specific Chemical Properties

The structure of this compound offers numerous possibilities for the rational design of new derivatives with tailored chemical properties. The bromine atom serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. mdpi.comsemanticscholar.org This allows for the synthesis of a diverse library of compounds with potentially interesting optical, electronic, or biological properties.

For example, coupling with arylboronic acids (Suzuki coupling) can lead to the formation of biaryl structures, which are common motifs in materials science and medicinal chemistry. semanticscholar.org The introduction of different aryl groups can be used to tune the electronic properties of the molecule, potentially leading to new materials for organic electronics.

Furthermore, the acetamido group can be modified. For instance, hydrolysis to the corresponding aniline (B41778) would provide a precursor for the synthesis of other amides, sulfonamides, or for the introduction of other nitrogen-containing functional groups. High-throughput screening (HTS) techniques can be employed to rapidly screen libraries of these new derivatives for desired properties. nih.govunchainedlabs.com This approach, which involves the parallel synthesis and testing of a large number of compounds, can significantly accelerate the discovery of new functional molecules. nih.gov

Derivative ClassSynthetic StrategyPotential Properties/Applications
Biaryl Derivatives Suzuki or Stille cross-coupling at the bromine position. mdpi.comsemanticscholar.orgModified electronic properties, potential for use in organic electronics or as pharmaceutical intermediates.
Alkynylated Derivatives Sonogashira coupling at the bromine position.Extended conjugation, potential applications in materials science.
Modified Amide Group Hydrolysis followed by re-acylation or other N-functionalization.Altered solubility, hydrogen bonding capabilities, and biological activity.

Integration with Machine Learning for Predictive Chemical Synthesis and Property Modeling

Furthermore, ML models can be used for predictive property modeling. By training on a dataset of molecules with known properties, a model can learn the relationship between a molecule's structure and its properties. This can then be used to predict the properties of newly designed derivatives of this compound without the need for their synthesis and experimental testing. researchgate.net This predictive capability can guide the rational design process, allowing researchers to focus on synthesizing only the most promising candidates.

The development of large, high-quality datasets of reaction conditions and molecular properties is crucial for the success of these machine learning applications. cas.cn The continued growth of chemical databases and the development of more sophisticated algorithms will undoubtedly accelerate the discovery and development of new molecules based on the this compound scaffold.

Machine Learning ApplicationDescriptionPotential Impact
Predictive Synthesis Algorithms predict reaction outcomes and optimal conditions. numberanalytics.comAccelerated discovery of efficient synthetic routes. acs.org
Retrosynthesis Planning AI tools suggest synthetic pathways to target molecules. chemcopilot.comMore efficient design of multi-step syntheses. nih.gov
Property Prediction Models predict chemical and physical properties from molecular structure. researchgate.netRapid screening of virtual libraries of derivatives to identify promising candidates.

Q & A

Q. Where can researchers access authoritative spectral data for this compound?

  • The NIST Chemistry WebBook provides validated NMR and IR spectra for analogous acetamides . For crystallographic data, consult the Cambridge Structural Database or literature on halogenated acetamides .

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Reactant of Route 1
N-(4-bromo-3,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3,5-dimethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.